molecular formula C29H25N3O7 B2400258 ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892436-59-8

ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2400258
CAS No.: 892436-59-8
M. Wt: 527.533
InChI Key: ZGTADYGRGVDFGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an ester group (benzoate), an amide group (acetamido), a benzofuro[3,2-d]pyrimidin-1(2H)-one group, and a methoxybenzyl group. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-one group, in particular, would likely contribute to a complex three-dimensional structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ester group could undergo hydrolysis or transesterification, and the amide group could undergo hydrolysis or aminolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the compound could potentially exhibit polarity due to the presence of the ester and amide groups .

Scientific Research Applications

Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Agents Research has synthesized novel compounds derived from visnaginone and khellinone, which are structurally related to the compound , for their potential use as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory effects. This indicates a potential application of similar compounds in developing new therapeutics for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Herbicide Development Another research focus is on the synthesis of intermediates for herbicides, such as the synthesis of methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, an intermediate for the herbicide bispyribac-sodium. This showcases the compound's utility in agricultural chemistry for controlling weed populations and enhancing crop yield, indicating potential applications in creating more efficient and targeted herbicides (Li Yuan-xiang, 2008).

Antibacterial Agents Compounds structurally related to the one have been explored for their antibacterial properties. For example, novel 2-chloro-[1,3] benzoxazine derivatives have been synthesized and evaluated for their antibacterial activity against both gram-negative and gram-positive bacteria. This highlights the potential of these compounds in developing new antibacterial agents to combat antibiotic-resistant bacterial strains (R. M. Shakir, S. A. Saoud, Dhuha Faruk. Hussain, 2020).

Antioxidant Potential Research into substituted aryl meroterpenoids from red seaweed has identified compounds with significant antioxidant activities, comparable to commercial antioxidants like gallic acid. This suggests the potential application of chemically similar compounds in developing natural antioxidant agents for pharmaceutical and food industries, highlighting their role in mitigating oxidative stress-related diseases (K. Chakraborty, D. Joseph, Minju Joy, Vamshi Krishna Raola, 2016).

Future Directions

Given the complexity of this compound and the potential for interactions with a variety of biological targets, it could be of interest for further study in fields such as medicinal chemistry or drug discovery .

Properties

IUPAC Name

ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7/c1-3-38-28(35)19-10-12-20(13-11-19)30-24(33)17-31-25-22-6-4-5-7-23(22)39-26(25)27(34)32(29(31)36)16-18-8-14-21(37-2)15-9-18/h4-15H,3,16-17H2,1-2H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTADYGRGVDFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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